molecular formula C14H15NO B8311724 4-Phenoxy-2,5-dimethylaniline

4-Phenoxy-2,5-dimethylaniline

Cat. No.: B8311724
M. Wt: 213.27 g/mol
InChI Key: URJQIBHCBNMYJG-UHFFFAOYSA-N
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Description

Dimethylaniline derivatives are aromatic amines with two methyl groups substituted on the benzene ring. Their chemical and biological properties are highly influenced by the position and nature of additional substituents (e.g., halogens, alkoxy groups). For example:

  • 4-Bromo-2,5-dimethylaniline (CAS 30273-40-6): Used in organic synthesis and pharmaceuticals .
  • 4-Chloro-2,5-dimethylaniline: A precursor in agrochemical and pharmaceutical manufacturing .
  • 4-Methoxy-3,5-dimethylaniline: Studied for its electronic properties in polymer chemistry .

These compounds share a common aniline backbone but exhibit divergent behaviors due to substituent effects.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2,5-dimethyl-4-phenoxyaniline

InChI

InChI=1S/C14H15NO/c1-10-9-14(11(2)8-13(10)15)16-12-6-4-3-5-7-12/h3-9H,15H2,1-2H3

InChI Key

URJQIBHCBNMYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC=CC=C2)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-Bromo-2,5-dimethylaniline C₈H₁₀BrN 200.08 Not reported Br (para), CH₃ (2,5)
4-Chloro-2,5-dimethylaniline C₈H₁₀ClN 155.63 Not reported Cl (para), CH₃ (2,5)
4-Methoxy-3,5-dimethylaniline C₉H₁₃NO 151.21 Not reported OCH₃ (para), CH₃ (3,5)
4-Bromo-3,5-dimethylaniline C₈H₁₀BrN 200.08 73–74 Br (para), CH₃ (3,5)

Key Observations :

  • Brominated derivatives (e.g., 4-Bromo-2,5-dimethylaniline and 4-Bromo-3,5-dimethylaniline) have higher molecular weights due to bromine’s atomic mass .
  • Substituent position affects symmetry and packing efficiency, influencing melting points. For example, 4-Bromo-3,5-dimethylaniline’s symmetric substitution results in a defined melting point of 73–74°C .

Key Observations :

  • Halogenation (Br, Cl) often employs electrophilic substitution, with NBS being efficient for bromination .
  • Methoxylation may require protective group strategies to avoid over-oxidation .

Key Observations :

  • Substituent position critically impacts toxicity. 2,6-Dimethylaniline is more carcinogenic than 3,5-dimethylaniline due to adduct stability .
  • Brominated analogs may have reduced metabolic activation compared to chlorinated derivatives.

Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance electronic conductivity in polymers .
  • Halogenated derivatives are preferred in pharmaceuticals for their stability and bioactivity .

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